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Compound of Interest

Compound Name: 5-Aminoquinolin-2(1H)-one

Cat. No.: B041705

An In-Depth Technical Guide to 5-
Aminoquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Aminoquinolin-2(1H)-one, a
heterocyclic organic compound of interest in medicinal chemistry. This document details its
chemical identity, including its CAS number and molecular formula, and outlines a feasible
synthetic route. Furthermore, it compiles available physicochemical and spectroscopic data,
drawing comparisons with the closely related compound, 5-aminoquinoline. The guide also
explores the potential biological activities of 5-Aminoquinolin-2(1H)-one based on the
established pharmacology of the quinolin-2(1H)-one scaffold, with a focus on its potential as a
kinase inhibitor and antibacterial agent. Detailed experimental protocols for relevant biological
assays are provided to facilitate further investigation into its therapeutic potential.

Chemical Identity and Physicochemical Properties

5-Aminoquinolin-2(1H)-one, also known as 5-amino-2(1H)-quinolinone, is a quinolinone
derivative with the chemical formula CoHsN20.[1][2] Key identification and physicochemical
parameters are summarized in Table 1. While specific experimental data for 5-Aminoquinolin-
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2(1H)-one is limited in publicly available literature, data for the structurally similar compound 5-
aminoquinoline is provided for reference.

Table 1: Chemical Identity and Physicochemical Properties

5-Aminoquinoline (for

Property 5-Aminoquinolin-2(1H)-one
reference)
CAS Number 61317-32-6[1] 611-34-7[3]
Molecular Formula CoHsN20[1][2] CoHsNz[3]
Molecular Weight 160.17 g/mol [1] 144.17 g/mol [3]
Melting Point Not available 106-109 °C[4]
Boiling Point Not available 310 °C[4]
Solubility Not available Soluble in DMSO, Methanol[4]
pKa Not available 5.46 (20 °C)[4]
Synthesis

A plausible and commonly employed synthetic route to 5-Aminoquinolin-2(1H)-one involves a
two-step process starting from a suitable quinoline precursor. This process is outlined below.

Synthesis of 5-Nitroquinolin-2(1H)-one

The synthesis of the key intermediate, 5-nitroquinolin-2(1H)-one, can be achieved through the
nitration of quinolin-2(1H)-one. Various nitration methods are described in the literature for
quinoline and its derivatives.

Reduction of 5-Nitroquinolin-2(1H)-one to 5-
Aminoquinolin-2(1H)-one

The final step involves the reduction of the nitro group of 5-nitroquinolin-2(1H)-one to an amino
group. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol: Synthesis of 5-Aminoquinolin-2(1H)-one
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Materials:

5-Nitroquinolin-2(1H)-one

Palladium on carbon (10% Pd/C)

Hydrazine hydrate

Ethanol

Inert gas (e.g., Argon or Nitrogen)

Procedure:

In a round-bottom flask, dissolve 5-nitroquinolin-2(1H)-one in ethanol.

e Add a catalytic amount of 10% Pd/C to the solution.

e Heat the mixture to reflux under an inert atmosphere.

e Slowly add hydrazine hydrate to the refluxing mixture.

o Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature.

« Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

o Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by recrystallization or column chromatography to yield 5-
Aminoquinolin-2(1H)-one.

Spectroscopic Data

While specific spectroscopic data for 5-Aminoquinolin-2(1H)-one is not readily available, the
data for 5-aminoquinoline can be used as a reference for characteristic peaks.

Table 2: Spectroscopic Data for 5-Aminoquinoline (Reference)
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Spectroscopy Data

1H NMR Spectral data available.[3]
13C NMR Spectral data available.[3]
IR Spectral data available.[3]
Mass Spectrometry m/z: 144 (M*)[3]

Potential Biological Activities and Signaling
Pathways

The quinolin-2(1H)-one scaffold is a well-established pharmacophore present in numerous
biologically active compounds.[5] Derivatives have shown a wide range of therapeutic potential,
including as antibacterial agents and kinase inhibitors.

Potential as Kinase Inhibitors

Several quinolin-2(1H)-one derivatives have been investigated as inhibitors of various protein
kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth
Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]
[7] These receptors are key components of signaling pathways that regulate cell proliferation,
survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Diagram 1: Simplified EGFR/HER2 Signaling Pathway
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Caption: Simplified representation of the EGFR/HER2 signaling cascade.

Potential as Antibacterial Agents

Quinolone and quinolin-2-one derivatives have a long history as effective antibacterial agents.
[8] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and
topoisomerase 1V, enzymes essential for DNA replication, recombination, and repair.[9]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

Mueller-Hinton Broth (MHB)

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

5-Aminoquinolin-2(1H)-one

Positive control antibiotic (e.g., Ciprofloxacin)

96-well microtiter plates
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o Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

e Prepare a stock solution of 5-Aminoquinolin-2(1H)-one in a suitable solvent (e.g., DMSO).
o Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

e Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10> CFU/mL
in MHB.

e Add the bacterial suspension to each well containing the compound dilutions. Include a
positive control (bacteria with a known antibiotic) and a negative control (bacteria with no
compound).

 Incubate the plates at 37 °C for 18-24 hours.

o Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the
compound that completely inhibits visible bacterial growth.

Diagram 2: Experimental Workflow for Antibacterial Activity Screening
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential as PARP Inhibitors

Recent studies have highlighted the potential of quinolinone derivatives as inhibitors of Poly
(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors
have emerged as a promising class of anticancer agents, particularly for tumors with
deficiencies in other DNA repair pathways, such as those with BRCA mutations. Olaparib, a
PARP inhibitor containing a phthalazinone core, has shown clinical success.[10] The
quinazolinone scaffold, a bioisostere of the phthalazinone core, has been utilized to develop
novel PARP-1 inhibitors.[11][12] Given the structural similarities, 5-Aminoquinolin-2(1H)-one
could also be explored for its PARP inhibitory activity.

Conclusion
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5-Aminoquinolin-2(1H)-one represents a molecule of interest for further investigation in drug
discovery. Its quinolin-2(1H)-one core suggests potential for a range of biological activities,
including but not limited to kinase inhibition and antibacterial effects. The synthetic route is
feasible, and the provided experimental protocols offer a starting point for its biological
evaluation. Further research is warranted to fully elucidate the physicochemical properties,
spectroscopic profile, and the specific biological targets and mechanisms of action of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [CAS number and molecular formula for 5-
Aminoquinolin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041705#cas-number-and-molecular-formula-for-5-
aminoquinolin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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